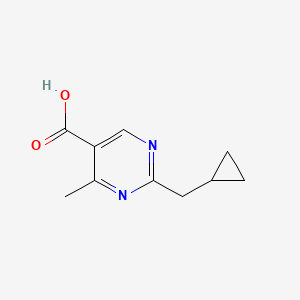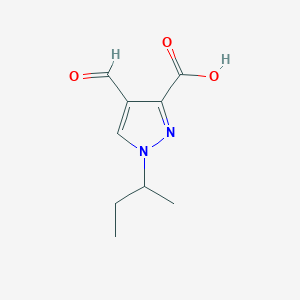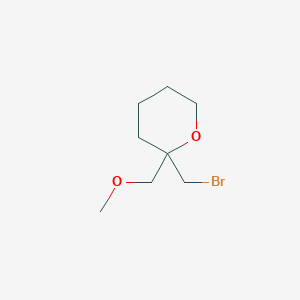
2-(Bromomethyl)-2-(methoxymethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(methoxymethyl)oxane typically involves the bromination of 2-(methoxymethyl)oxane. One common method is to react 2-(methoxymethyl)oxane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-(methoxymethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives of oxane.
Oxidation: Products may include oxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction: Products include methyl-substituted oxane derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-2-(methoxymethyl)oxane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-(methoxymethyl)oxane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-2-(methoxymethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-(methoxymethyl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)oxane: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-(methoxymethyl)oxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7H2,1H3 |
Clé InChI |
PJIHIPKHTCELGI-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)
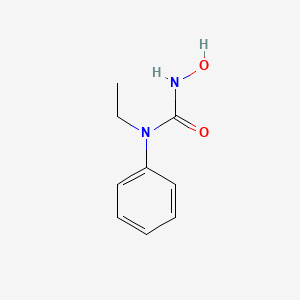

![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
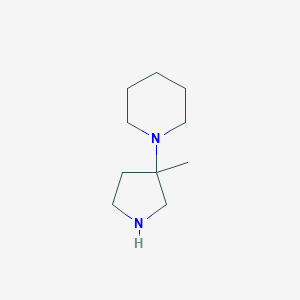
amine](/img/structure/B13199711.png)
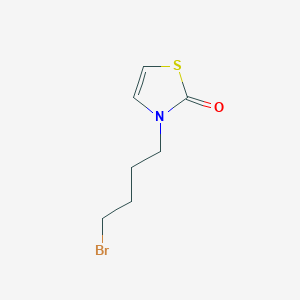
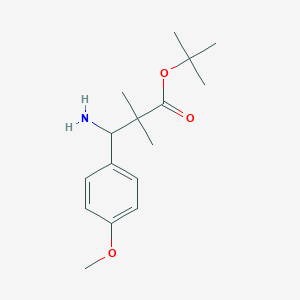
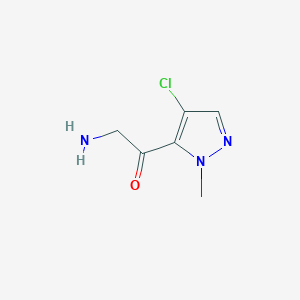
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
